![molecular formula C18H16BrNO4 B307896 (3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B307896.png)
(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with various cellular targets. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and viral replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and the replication of viruses. This compound has also been shown to induce apoptosis in cancer cells. In addition, ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a fluorescent probe in imaging studies.
Advantages and Limitations for Lab Experiments
The advantages of using ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential therapeutic applications, including its anticancer and antiviral properties. This compound has also been shown to have potential use as a fluorescent probe in imaging studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on (((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one include further studies on its potential therapeutic applications, including its anticancer and antiviral properties. This compound could also be studied for its potential use in imaging studies as a fluorescent probe. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods, including the condensation of 5-bromoindole-3-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 5-bromoindole-3-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.
Scientific Research Applications
((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications, including its anticancer and antiviral properties. It has been shown to inhibit the growth of cancer cells and the replication of viruses. This compound has also been studied for its potential use as a fluorescent probe in imaging studies.
properties
Product Name |
(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
---|---|
Molecular Formula |
C18H16BrNO4 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H16BrNO4/c1-22-15-7-4-10(16(23-2)17(15)24-3)8-13-12-9-11(19)5-6-14(12)20-18(13)21/h4-9H,1-3H3,(H,20,21)/b13-8- |
InChI Key |
LDVUVYZKKBYGOL-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
SMILES |
COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.